![molecular formula C22H24N4O5S2 B2576614 Ethyl 4-((4-((2-methylbenzo[d]thiazol-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-14-3](/img/structure/B2576614.png)
Ethyl 4-((4-((2-methylbenzo[d]thiazol-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It’s a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Biological Activity
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized through various steps starting from ethyl piperazine-1-carboxylate, leading to compounds with antimicrobial, antilipase, and antiurease activities. Notably, some derivatives exhibited good to moderate antimicrobial activity against tested microorganisms, along with antiurease and antilipase activities (Başoğlu et al., 2013).
Novel carbazole derivatives have been developed, showcasing significant antibacterial and antifungal activities. Among these, certain compounds also demonstrated anticancer activity against the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).
A series focusing on the inhibition of Mycobacterium tuberculosis GyrB included ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, with one compound displaying potent activity across various assays, highlighting its potential as a promising compound against tuberculosis (Jeankumar et al., 2013).
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, with some compounds showing strong anticancer activities in comparison to the reference compound doxorubicin (Rehman et al., 2018).
Structural Studies
- The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was elucidated, revealing a chair conformation for the piperazine ring and providing insights into the conformational preferences of such compounds (Faizi et al., 2016).
Antimicrobial Activity
Bifunctional sulfonamide-amide derivatives demonstrated significant in vitro antibacterial and antifungal activities against all tested bacterial and fungal strains, showcasing the potential of these compounds in antimicrobial applications (Abbavaram & Reddyvari, 2013).
Novel 1,2,4-triazole derivatives were synthesized and exhibited good to moderate antimicrobial activities, further emphasizing the broad potential of piperazine-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[4-[(2-methyl-1,3-benzothiazol-5-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-3-31-22(28)25-10-12-26(13-11-25)33(29,30)18-7-4-16(5-8-18)21(27)24-17-6-9-20-19(14-17)23-15(2)32-20/h4-9,14H,3,10-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPPRUBDDMDPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-((2-methylbenzo[d]thiazol-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate |
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